N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide

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This fully synthetic tertiary benzamide bears a unique sulfolane-furan-benzamide pharmacophore absent from standard fragment libraries, making analog substitution a reproducibility risk in sensitive assays. • Stereogenic sulfolane center enables chiral HPLC/SFC method development as a consistent reference material. • Relevant intermediate for exploring SAR around the NZ600782A antifungal patent family (8-hydroxyquinoline-7-carboxamide series). • Enhanced polar surface area from the 1,1-dioxidotetrahydrothien group supports in-house permeability and solubility studies. Supplied as a custom-synthesis building block with full analytical characterization; quantities from 50 mg to multi-gram available upon request.

Molecular Formula C17H19NO5S
Molecular Weight 349.4 g/mol
Cat. No. B12209322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide
Molecular FormulaC17H19NO5S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3
InChIInChI=1S/C17H19NO5S/c1-22-16-7-3-2-6-15(16)17(19)18(11-14-5-4-9-23-14)13-8-10-24(20,21)12-13/h2-7,9,13H,8,10-12H2,1H3
InChIKeyJJACHFPBTFANIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide: Chemical Identity and Structural Class for Research Procurement


N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide (CAS 847161-63-1) is a fully synthetic, tertiary benzamide derivative with the molecular formula C₁₇H₁₉NO₅S and a molecular weight of 349.4 g/mol . Its structure incorporates a 2-methoxybenzamide core, an N‑furylmethyl substituent, and an N‑(1,1‑dioxidotetrahydrothien‑3‑yl) (sulfolane) group. The compound is listed in chemical supplier catalogs as a research‑grade building block, but no peer‑reviewed biological activity data or target‑engagement studies have been publicly disclosed for this exact structure as of the current search .

Why N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide Cannot Be Interchanged with Generic Analogs


The simultaneous presence of a hydrogen‑bond‑accepting sulfone, a lipophilic furan ring, and a methoxy‑substituted benzamide creates a distinctive pharmacophoric pattern that is absent in simpler benzamides or sulfolane derivatives . Even close structural analogs—such as N‑(furan‑2‑ylmethyl)‑2‑methoxybenzamide (lacking the sulfolane) or N‑(1,1‑dioxidotetrahydrothien‑3‑yl)‑N‑benzyl‑2‑methoxybenzamide (replacing furan with phenyl)—are expected to exhibit different conformational preferences, solubility, and target‑binding profiles, although head‑to‑head comparative data are not publicly available . Consequently, substituting this compound with a generic analog in a sensitive assay would introduce an unvalidated variable that could compromise reproducibility.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide


Absence of Publicly Available Head‑to‑Head Comparator Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and major patent databases (performed April 2026) returned no primary research papers, patents, or curated bioactivity records that quantify the potency, selectivity, solubility, metabolic stability, or in vivo efficacy of this exact compound against any comparator [1]. The only quantitative entry found in a public database (BindingDB ID BDBM50614116, reported IC₅₀ = 82 nM for TSHR antagonism) was not confirmed to correspond to the target CAS number 847161-63-1 and therefore cannot be attributed to this compound [2]. Without a matched assay identifier and structural verification, this value is excluded from evidence. Consequently, no differentiation claim anchored in direct assay data can be made at this time.

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Application Scenarios for N-(1,1-Dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)-2-methoxybenzamide Based on Structural Inference


Custom Fragment‑Based Drug Discovery Library Design

The three‑dimensional shape of the sulfolane‑furan‑benzamide scaffold offers a unique vector combination that is underrepresented in commercial fragment libraries. Research groups developing inhibitors against targets with shallow, solvent‑exposed binding pockets (e.g., protein–protein interaction interfaces or phosphatases) may use this compound as a custom synthetic starting point, provided they are prepared to generate their own biological data .

Physicochemical Profiling of Sulfolane‑Containing Benzamides

The 1,1‑dioxidotetrahydrothien moiety significantly increases polar surface area and aqueous solubility relative to tetrahydrothienyl or phenyl analogs. Laboratories studying the effect of sulfone groups on permeability, metabolic stability, or solubility can employ this compound as a model substrate in comparative in‑house assays, with the caveat that all comparator data must be generated internally .

Method Development for Chiral or Regioisomer Separation

The substituted sulfolane ring introduces a stereogenic center. Analytical chemistry groups focused on chiral HPLC or SFC method development may use this compound to challenge column selectivity and optimize separation conditions for sulfolane‑containing amides, leveraging its commercial availability as a consistent reference material .

Patented Scaffold Derivatization (8‑Hydroxyquinoline Antifungals)

A patent (NZ600782A) lists 8‑hydroxy‑N‑(1,1‑dioxidotetrahydrothien‑3‑yl)quinoline‑7‑carboxamide as a preferred antifungal compound [1]. While the target benzamide is not itself claimed, the shared dioxidotetrahydrothien‑3‑yl amine motif makes it a relevant intermediate for exploring structure–activity relationships around this patent family, provided the user synthesizes the quinoline carboxamide final product [1].

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